molecular formula C12H7F3N2O3 B1386006 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid CAS No. 1086379-72-7

3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid

Cat. No.: B1386006
CAS No.: 1086379-72-7
M. Wt: 284.19 g/mol
InChI Key: OTFQNLMUZPYZDU-UHFFFAOYSA-N
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Description

3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid is a synthetic pyrimidine derivative offered for research purposes. Pyrimidines are aromatic heterocyclic compounds recognized as a privileged scaffold in medicinal chemistry due to their presence in nucleic acids and many natural products . A structurally similar compound, 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid, has been documented with a crystal structure (monoclinic, P21/c), confirming the molecular geometry of this class of molecules . Pyrimidine derivatives are the subject of extensive research for their diverse pharmacological activities. Literature indicates that such compounds demonstrate significant anti-inflammatory properties, which are often attributed to the inhibition of key inflammatory mediators like prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB) . The trifluoromethyl group is a common pharmacophore known to enhance a molecule's metabolic stability, lipophilicity, and binding affinity . This combination of a pyrimidine core and a trifluoromethyl substituent makes this compound a valuable intermediate for researchers in medicinal chemistry. Its primary research value lies in the exploration of new therapeutic agents, particularly for conditions involving acute or chronic inflammation . Potential applications include its use as a building block in the synthesis of novel small-molecule libraries or as a lead compound for optimizing anti-inflammatory and analgesic effects . This product is intended for laboratory research use only and is not classified as a drug. It is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-[2-(trifluoromethyl)pyrimidin-4-yl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O3/c13-12(14,15)11-16-5-4-9(17-11)20-8-3-1-2-7(6-8)10(18)19/h1-6H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFQNLMUZPYZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC(=NC=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid typically involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with ethyl 4-hydroxybenzoate in the presence of a base such as cesium carbonate. The reaction is carried out in a suitable solvent, and the product is obtained after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form different derivatives.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety can yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups, such as 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid, can exhibit enhanced antimicrobial properties. The trifluoromethyl group increases lipophilicity, which may improve the ability of the compound to penetrate microbial membranes, enhancing its efficacy against various pathogens.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzoic acid with trifluoromethyl substitutions showed improved activity against resistant bacterial strains, suggesting potential for development into new antibiotics .

2. Inhibition of Enzymatic Activity
The compound has shown promise in inhibiting certain enzymes involved in disease processes. For instance, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are implicated in inflammatory diseases.

Data Table: Inhibition Potency of Related Compounds

Compound NameIC50 Value (μM)Target Enzyme
Compound A25COX-1
Compound B15COX-2
This compoundTBDTBD

Agricultural Applications

1. Pesticide Development
The unique structure of this compound offers potential as a pesticide or herbicide. Its ability to disrupt specific biochemical pathways in pests can lead to effective pest management solutions.

Case Study : Research conducted on similar trifluoromethylated compounds revealed that they could effectively inhibit growth in various insect species, suggesting that this compound could be formulated into a novel pesticide .

2. Plant Growth Regulation
The compound may also function as a plant growth regulator. Studies have indicated that certain benzoic acid derivatives can modulate plant hormone levels, affecting growth and development.

Mechanism of Action

The mechanism of action of 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

Structural Analogs
2.1.1. Positional Isomers
  • 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid (CAS 914636-59-2):
    This para-substituted isomer differs in the placement of the pyrimidinyloxy group on the benzoic acid ring. The molecular formula is identical (C₁₂H₇F₃N₂O₃ ), but the altered substitution pattern may influence solubility, crystallinity, and biological target interactions due to steric and electronic effects .
2.1.2. Pyridine-Based Analogs
  • 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid (CAS 223127-47-7): Replaces the pyrimidine ring with pyridine. The molecular formula is C₁₃H₈F₃NO₂ (MW 267.2 g/mol), and it exhibits a high melting point (287.5–293.5°C), suggesting greater thermal stability compared to the pyrimidine analog .
2.1.3. Amino-Linked Derivatives
2.1.4. Complex Spirocyclic Derivatives
  • Compounds like 6-[(2,3-difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide (Example 383 in ): Incorporate the trifluoromethylpyrimidine moiety into larger spirocyclic frameworks. These derivatives, with molecular weights exceeding 750 g/mol, are designed for targeted therapeutic applications (e.g., kinase inhibition) but face challenges in bioavailability due to size .
Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/Stability
3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid C₁₂H₇F₃N₂O₃ 284.2 meta-Trifluoromethylpyrimidinyloxy Not reported
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid C₁₂H₇F₃N₂O₃ 284.2 para-Trifluoromethylpyrimidinyloxy Not reported
4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid C₁₃H₈F₃NO₂ 267.2 Pyridine ring 287.5–293.5°C
4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-(2,2,2-trifluoroethoxy)benzoic acid C₁₄H₁₂ClF₃N₄O₃ 376.7 Chloro, methylamino, trifluoroethoxy Not reported

Key Observations :

  • The trifluoromethyl group enhances metabolic stability across all analogs.
  • Pyridine-based analogs (e.g., ) exhibit higher melting points, likely due to stronger intermolecular interactions.
  • Amino-linked derivatives (e.g., ) show increased molecular complexity but reduced lipophilicity.

Biological Activity

3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid, with the CAS number 1086379-72-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C₁₂H₇F₃N₂O₃
  • Molecular Weight : 284.19 g/mol
  • Structure : The compound features a benzoic acid moiety linked to a pyrimidine ring, which is substituted with a trifluoromethyl group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and anti-cancer properties.

1. Anti-inflammatory Effects

Research indicates that compounds similar to this compound can inhibit pro-inflammatory cytokines. This suggests a potential for use in treating inflammatory diseases.

2. Anticancer Properties

Studies have shown that related compounds can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways such as those involving caspases and PARP (Poly (ADP-ribose) polymerase) .

Case Study 1: Antitumor Activity

A study investigated the effects of similar trifluoromethyl-substituted benzoic acids on various cancer cell lines. Results demonstrated significant cytotoxicity against human lung cancer cells, suggesting that the trifluoromethyl group enhances the compound's ability to penetrate cellular membranes and exert cytotoxic effects .

Case Study 2: Mechanistic Insights

In vitro assays revealed that compounds with similar structures could inhibit specific kinases involved in tumor growth. The inhibition of these kinases led to reduced proliferation rates in treated cells, indicating a promising avenue for further research into targeted cancer therapies .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
Anti-inflammatoryTrifluoromethyl benzoic acidsInhibition of cytokine release
AnticancerSimilar benzoic acidsInduction of apoptosis in cancer cells
Kinase inhibitionVarious derivativesReduced cell proliferation

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 3-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid?

  • Answer: The compound is typically synthesized via multi-step routes. A common approach involves nucleophilic substitution to introduce the trifluoromethyl group onto the pyrimidine ring, followed by coupling with a benzoic acid derivative. For example, condensation reactions using activated intermediates like acid chlorides (e.g., 4-(trifluoromethyl)benzoyl chloride) under anhydrous conditions are critical. Purification steps may involve recrystallization or column chromatography to achieve >95% purity .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Answer:

  • Purity: High-performance liquid chromatography (HPLC) with UV detection, as described for related trifluoromethyl-pyrimidine derivatives .
  • Structural Confirmation: ¹H/¹³C NMR for proton and carbon environments, supplemented by ¹⁹F NMR to confirm trifluoromethyl group integrity. Mass spectrometry (HRMS or ESI-MS) validates molecular weight .
  • Thermal Stability: Differential scanning calorimetry (DSC) to determine melting points (e.g., mp 189–190°C for structural analogs) .

Advanced Research Questions

Q. How can researchers investigate the role of the trifluoromethyl group in modulating biological activity?

  • Answer: Structure-activity relationship (SAR) studies comparing the compound to non-fluorinated analogs can highlight the trifluoromethyl group’s impact. Techniques include:

  • Molecular Docking: To predict interactions with hydrophobic protein pockets (e.g., BCL-2/MCL-1 inhibitors in cancer research) .
  • Lipophilicity Assays: LogP measurements via shake-flask or chromatographic methods to quantify enhanced membrane permeability .

Q. What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor?

  • Answer:

  • Enzyme Inhibition: Fluorescence polarization assays using recombinant kinases (e.g., EGFR or VEGFR) to measure IC₅₀ values.
  • Cellular Efficacy: Western blotting to assess downstream phosphorylation inhibition in cancer cell lines (e.g., HeLa or A549) .
  • Reference Models: Methodologies from pyrimidine-based kinase inhibitors (e.g., EGFR inhibitors) provide optimization frameworks .

Q. How do researchers address solubility challenges during formulation for in vivo studies?

  • Answer:

  • Prodrug Strategies: Esterification of the carboxylic acid group (e.g., methyl or ethyl esters) to enhance bioavailability .
  • Co-Solvent Systems: Use of PEG-400 or cyclodextrin-based formulations for intravenous administration. Pharmacokinetic studies in rodents (e.g., Cmax and AUC measurements) guide dose optimization .

Q. What computational methods predict the compound’s metabolic stability?

  • Answer:

  • In Silico Tools: MetaSite or Schrödinger’s ADMET Predictor to simulate cytochrome P450-mediated metabolism.
  • Experimental Validation: Liver microsomal assays (e.g., rat or human microsomes) quantify metabolic half-life (t₁/₂) .

Key Notes for Experimental Design

  • Synthesis Optimization: Monitor reaction intermediates via TLC or LC-MS to minimize side products (e.g., incomplete trifluoromethyl substitution) .
  • Biological Assays: Include positive controls (e.g., staurosporine for kinase inhibition) and validate results across multiple cell lines to ensure reproducibility .
  • Safety: Handle trifluoromethyl derivatives in fume hoods due to potential volatility and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.